N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[211]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl and fluorene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the trifluoromethylphenylbicyclohexane moiety:
Coupling with piperidine: The intermediate is then coupled with piperidine under conditions that promote amide bond formation, such as using carbodiimide reagents.
Attachment of the fluorene moiety: The final step involves the attachment of the fluorene carboxamide group to the piperidine intermediate, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its fluorene moiety imparts desirable photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Industrial Chemistry: The compound’s stability and reactivity make it suitable for use as a building block in the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide involves its interaction with specific molecular targets. These targets may include:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide
- 2,2,2-Trifluoroethylbenzene
- 2,2,2-Trifluoro-1-phenylethanone
Uniqueness
N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-florene-9-carboxamide stands out due to its combination of trifluoromethyl and fluorene moieties, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, specific reactivity, and desirable photophysical characteristics .
Eigenschaften
Molekularformel |
C39H41F6N3O2 |
---|---|
Molekulargewicht |
697.8 g/mol |
IUPAC-Name |
N-(2,2,2-trifluoroethyl)-9-[4-[4-[[1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carbonyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide |
InChI |
InChI=1S/C39H41F6N3O2/c40-38(41,42)24-46-35(50)37(31-9-3-1-7-29(31)30-8-2-4-10-32(30)37)18-5-6-20-48-21-16-28(17-22-48)47-34(49)33-25-15-19-36(33,23-25)26-11-13-27(14-12-26)39(43,44)45/h1-4,7-14,25,28,33H,5-6,15-24H2,(H,46,50)(H,47,49) |
InChI-Schlüssel |
RVFNJMTZKYQXKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1C2C(=O)NC3CCN(CC3)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F)C7=CC=C(C=C7)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.